1-Bromo-3,6-dichloro-9H-carbazole
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Overview
Description
1-Bromo-3,6-dichloro-9H-carbazole is an organic compound with the molecular formula C12H6BrCl2N. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of bromine and chlorine atoms at the 1, 3, and 6 positions of the carbazole ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dichloro-9H-carbazole can be synthesized through various organic synthesis methods. One common approach involves the bromination and chlorination of carbazole. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups .
Scientific Research Applications
1-Bromo-3,6-dichloro-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-dichloro-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,8-Dibromo-3,6-dichloro-9H-carbazole: This compound has similar bromine and chlorine substitutions but at different positions.
1-Bromo-3,6-di-tert-butyl-9H-carbazole: This derivative features tert-butyl groups instead of chlorine atoms.
Uniqueness: 1-Bromo-3,6-dichloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
100125-05-1 |
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Molecular Formula |
C12H6BrCl2N |
Molecular Weight |
314.99 g/mol |
IUPAC Name |
1-bromo-3,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H6BrCl2N/c13-10-5-7(15)4-9-8-3-6(14)1-2-11(8)16-12(9)10/h1-5,16H |
InChI Key |
AAXKJEWUYLSARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Br |
Origin of Product |
United States |
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